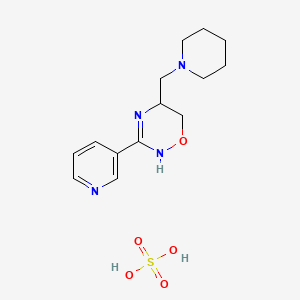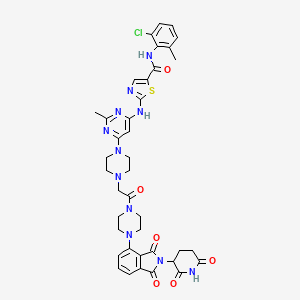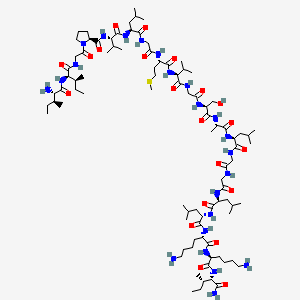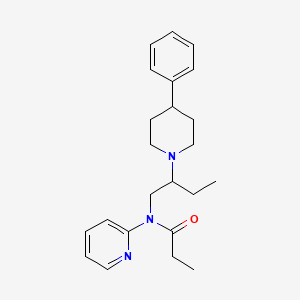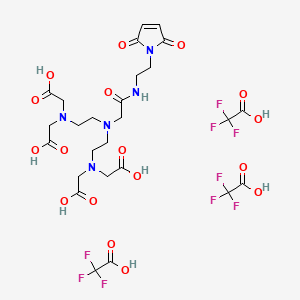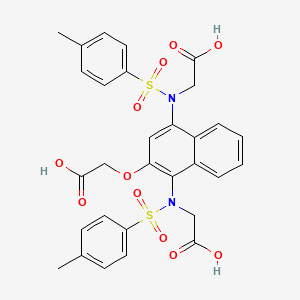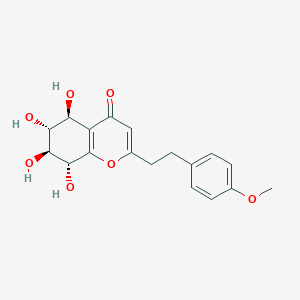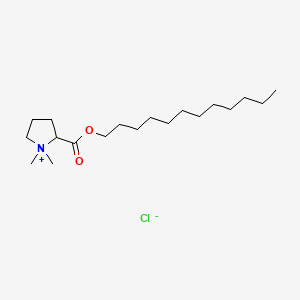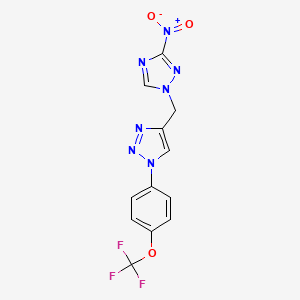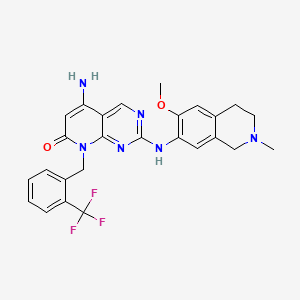
Cyp51/PD-L1-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51/PD-L1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and researchers. the general approach involves the use of organic synthesis techniques to construct the molecular framework of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. The production process likely involves large-scale organic synthesis techniques, purification steps, and quality control measures to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Cyp51/PD-L1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s activity.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the chemical modification of this compound
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired chemical transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include modified versions of the original compound with altered chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Cyp51/PD-L1-IN-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies involving the inhibition of cytochrome P450 enzymes and the development of new antifungal agents
Biology: In biological research, this compound is used to study the mechanisms of fungal infections and the role of PD-L1 in immune responses
Medicine: The compound has potential therapeutic applications in treating fungal infections and modulating immune responses in various diseases
Industry: This compound is used in the development of new antifungal drugs and immune checkpoint inhibitors
Wirkmechanismus
Cyp51/PD-L1-IN-4 exerts its effects by inhibiting both CYP51 and PD-L1. CYP51 is an enzyme involved in the biosynthesis of sterols, which are essential components of fungal cell membranes. By inhibiting CYP51, the compound disrupts the synthesis of ergosterol, leading to fungal cell death .
PD-L1 is an immune checkpoint protein that plays a role in suppressing the immune response. By inhibiting PD-L1, this compound enhances the immune system’s ability to recognize and attack cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Posaconazole: A triazole antifungal agent that also targets CYP51.
Itraconazole: Another triazole antifungal that inhibits CYP51.
Fluconazole: A short-tailed triazole antifungal that targets CYP51.
Voriconazole: A triazole antifungal with a similar mechanism of action.
Uniqueness
Cyp51/PD-L1-IN-4 is unique in its dual-target inhibition of both CYP51 and PD-L1, making it a valuable compound for both antifungal and immunomodulatory research.
Eigenschaften
Molekularformel |
C27H28N4O3 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[3-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C27H28N4O3/c1-20-23(11-7-13-25(20)22-9-4-3-5-10-22)17-34-24-12-6-8-21(14-24)15-29-26(27(32)33-2)16-31-19-28-18-30-31/h3-14,18-19,26,29H,15-17H2,1-2H3/t26-/m0/s1 |
InChI-Schlüssel |
HCSILABHNVKAFW-SANMLTNESA-N |
Isomerische SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CN[C@@H](CN4C=NC=N4)C(=O)OC |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC=CC(=C3)CNC(CN4C=NC=N4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



